molecular formula C17H17ClN2O B3970357 3-(1-(2-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol

3-(1-(2-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol

Cat. No.: B3970357
M. Wt: 300.8 g/mol
InChI Key: QZBNKLVELUVOGP-UHFFFAOYSA-N
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Description

3-(1-(2-Chlorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol is a benzimidazole derivative characterized by a 2-chlorobenzyl substituent at the N1 position of the benzimidazole core and a propanol chain at the C2 position. The 2-chlorobenzyl group introduces electron-withdrawing effects, which may enhance binding affinity in biological systems compared to non-halogenated analogs. The propanol chain likely improves aqueous solubility, a critical factor for bioavailability .

Properties

IUPAC Name

3-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O/c18-14-7-2-1-6-13(14)12-20-16-9-4-3-8-15(16)19-17(20)10-5-11-21/h1-4,6-9,21H,5,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBNKLVELUVOGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2CCCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with an appropriate aldehyde or acid.

    Alkylation: The benzimidazole core is then alkylated with 3-chloropropanol under basic conditions to introduce the propanol side chain.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Scientific Research Applications

3-(1-(2-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-(2-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core can bind to the active sites of enzymes, inhibiting their activity. For instance, it may inhibit the activity of topoisomerases, which are essential for DNA replication and cell division . Additionally, the compound can induce apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Modifications

Substitution on the Benzimidazole Nitrogen
  • 3-(1-Benzyl-1H-benzimidazol-2-yl)propan-1-ol (): Replaces the 2-chlorobenzyl group with a benzyl substituent.
  • 3-(1-(Naphthalen-1-ylmethyl)-1H-benzimidazol-2-yl)propan-1-ol (): Incorporates a bulkier naphthylmethyl group, which may increase steric hindrance and reduce solubility compared to the target compound .
Functional Group Variations
  • 1-(1-(2-Chlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethan-1-one (12e, ): Features a ketone group instead of the propanol chain.
  • 2-Amino-3-(1H-benzo[d]imidazol-1-yl)-2-methylpropan-1-ol (): Contains an amino group and a methyl branch on the propanol chain, which may alter hydrogen-bonding capacity and metabolic stability .

Substituent Effects on the Benzimidazole Ring

  • 3-[5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl]propan-1-ol (): Substitutes the 2-chlorobenzyl group with a trifluoromethyl group at the C5 position. The trifluoromethyl group increases lipophilicity and may enhance blood-brain barrier penetration .

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity/LCMS Data
Target Compound C₁₇H₁₆ClN₂O 300.77 2-Chlorobenzyl, propanol Not reported
3-(1-Benzyl-1H-benzimidazol-2-yl)propan-1-ol C₁₇H₁₈N₂O 266.34 Benzyl, propanol 95% purity ()
3-[5-(Trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol C₁₁H₁₁F₃N₂O 244.21 C5-Trifluoromethyl, propanol 97% purity ()
1-(1-(2-Chlorobenzyl)-1H-benzimidazol-2-yl)ethan-1-one (12e) C₁₆H₁₂ClN₂O 284.73 2-Chlorobenzyl, ketone LC-MS m/z=285 [M+H]+ ()

Pharmacological Insights

  • Anticancer Potential: Compounds like 4c and 4k (), which combine benzimidazole with oxadiazole rings, demonstrate high drug-likeness scores, suggesting that structural hybridization (e.g., adding heterocycles) could enhance therapeutic efficacy compared to the target compound .
  • Antimicrobial Activity : Derivatives with methylthio groups (e.g., 10g, ) exhibit moderate antimicrobial activity, implying that functional group modifications can tune biological activity .

Key Research Findings and Trends

Electron-Withdrawing Groups: The 2-chlorobenzyl group in the target compound likely enhances receptor binding compared to non-halogenated analogs (e.g., benzyl in ) due to increased electrophilicity .

Solubility vs. Permeability Trade-offs: Propanol chains improve solubility but may reduce membrane permeability compared to ketones or amines ().

Heterocyclic Hybrids : Integration with oxadiazole () or morpholine (compound 9, ) rings expands pharmacological profiles, though synthetic complexity increases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(1-(2-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol
Reactant of Route 2
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3-(1-(2-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol

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